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Compound of Interest

Compound Name: 2-Hepten-4-one, (2Z)-

Cat. No.: B15179945 Get Quote

IUPAC Name: (2Z)-hept-2-en-4-one Synonyms: cis-2-Hepten-4-one, (Z)-Hept-2-en-4-one

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential applications of (2Z)-2-hepten-4-one, an α,β-unsaturated ketone. This document is

intended for researchers, scientists, and professionals in the field of drug development and

chemical synthesis.

Chemical Structure and Properties
(2Z)-2-Hepten-4-one is an organic compound with the molecular formula C₇H₁₂O. It possesses

a seven-carbon chain with a ketone functional group at the fourth position and a cis-configured

double bond between the second and third carbons.

Table 1: Physicochemical Properties of (2Z)-2-Hepten-4-one
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Property Value Reference

Molecular Formula C₇H₁₂O [1]

Molecular Weight 112.17 g/mol [1]

CAS Number 38397-37-4

Appearance
Colorless liquid with a pungent

aroma (for the E-isomer)
[2]

Boiling Point 156-157 °C (for the E-isomer) [2]

Density
0.845-0.852 g/cm³ (for the E-

isomer)
[2]

Refractive Index 1.440-1.445 (for the E-isomer) [2]

Solubility Slightly soluble in water [2]

Spectroscopic Data
Detailed experimental spectroscopic data for the (2Z)-isomer is not readily available in public

databases. The following tables provide expected characteristic signals based on the analysis

of similar structures and general principles of spectroscopy.

Table 2: Predicted ¹H NMR Spectral Data for (2Z)-2-Hepten-4-one

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~0.9 t 3H H-7 (CH₃)

~1.6 sextet 2H H-6 (CH₂)

~2.5 t 2H H-5 (CH₂)

~2.0 d 3H H-1 (CH₃)

~6.1 dq 1H H-2

~6.8 dt 1H H-3
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Table 3: Predicted ¹³C NMR Spectral Data for (2Z)-2-Hepten-4-one

Chemical Shift (δ) ppm Assignment

~13.8 C-7

~17.8 C-6

~45.5 C-5

~21.0 C-1

~125.0 C-2

~140.0 C-3

~201.0 C-4 (C=O)

Infrared (IR) Spectroscopy: The IR spectrum of (2Z)-2-hepten-4-one is expected to show the

following characteristic absorption bands:

C=O stretch: A strong absorption band around 1670-1690 cm⁻¹, characteristic of a

conjugated ketone.

C=C stretch: A medium intensity band around 1630-1650 cm⁻¹. For cis-isomers, this peak

may be more prominent than in the corresponding trans-isomer.[3]

=C-H stretch (alkene): A medium intensity band above 3000 cm⁻¹.

C-H stretch (alkane): Strong absorption bands in the region of 2850-2960 cm⁻¹.[4]

C-H bend (cis-alkene): A characteristic out-of-plane bending vibration around 675-730 cm⁻¹.

[5]

Mass Spectrometry: The mass spectrum of 2-hepten-4-one would likely show a molecular ion

peak (M⁺) at m/z = 112. Common fragmentation patterns for ketones involve α-cleavage and

McLafferty rearrangement.[6][7] Expected fragments could include the loss of an ethyl group

([M-29]⁺) or a propyl group ([M-43]⁺).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.quora.com/How-do-I-use-infrared-spectroscopy-to-distinguish-between-cis-and-trans-isomers
https://ncstate.pressbooks.pub/organicchem/chapter/infrared-spectra-of-some-common-functional-groups/
https://www.spectroscopyonline.com/view/infrared-spectroscopy-alkenes
https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Fragmentation_Patterns_in_Mass_Spectra
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15179945?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of (2Z)-2-Hepten-4-one
The synthesis of (2Z)-α,β-unsaturated ketones can be achieved with high stereoselectivity

using specific olefination reactions. The Still-Gennari modification of the Horner-Wadsworth-

Emmons reaction is a well-established method for producing Z-alkenes.[4][8][9][10]

Experimental Protocol: Still-Gennari Olefination
This protocol describes a general procedure for the Z-selective synthesis of an α,β-unsaturated

ketone from an aldehyde and a phosphonate reagent.

Materials:

Propanal

1-(Triphenylphosphoranylidene)propan-2-one (or a suitable phosphonate precursor like

diethyl acetylmethylphosphonate to be modified for Z-selectivity)

Potassium bis(trimethylsilyl)amide (KHMDS)

18-Crown-6

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl)

Anhydrous magnesium sulfate (MgSO₄)

Solvents for extraction (e.g., diethyl ether) and chromatography (e.g., hexane/ethyl acetate

mixture)

Procedure:

To a solution of the phosphonate reagent in anhydrous THF at -78 °C under an inert

atmosphere (e.g., argon or nitrogen), add a solution of KHMDS in THF.

Stir the mixture at -78 °C for 30 minutes to generate the phosphonate anion.

Add 18-crown-6 to the reaction mixture and continue stirring for another 30 minutes.
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Slowly add a solution of propanal in anhydrous THF to the reaction mixture at -78 °C.

Allow the reaction to stir at -78 °C for several hours, monitoring the progress by thin-layer

chromatography (TLC).

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

Allow the mixture to warm to room temperature and extract the product with diethyl ether.

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate

under reduced pressure.

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl

acetate gradient to yield (2Z)-2-hepten-4-one.

Diagram 1: Synthetic Workflow for (2Z)-2-Hepten-4-one
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Caption: A generalized workflow for the synthesis of (2Z)-2-hepten-4-one via a Still-Gennari

olefination reaction.

Chemical Reactivity
The reactivity of (2Z)-2-hepten-4-one is dominated by the presence of the α,β-unsaturated

ketone moiety. This conjugated system has two electrophilic sites: the carbonyl carbon and the

β-carbon.

Michael Addition
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One of the most important reactions of α,β-unsaturated ketones is the Michael addition, which

involves the conjugate addition of a nucleophile to the β-carbon. A wide range of nucleophiles,

including enolates, amines, and thiols, can participate in this reaction.

Experimental Protocol: Michael Addition of a Thiol
This protocol provides a general method for the 1,4-conjugate addition of a thiol to an enone.

Materials:

(2Z)-2-Hepten-4-one

A thiol (e.g., thiophenol or cysteine)

A base catalyst (e.g., triethylamine or sodium hydroxide)

A suitable solvent (e.g., ethanol or THF)

Dilute aqueous acid for workup (e.g., 1 M HCl)

Procedure:

Dissolve (2Z)-2-hepten-4-one and the thiol in the chosen solvent.

Add a catalytic amount of the base to the solution.

Stir the reaction at room temperature, monitoring its progress by TLC.

Once the reaction is complete, neutralize the mixture with dilute aqueous acid.

Extract the product with an organic solvent.

Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate in

vacuo.

Purify the resulting thioether adduct by column chromatography if necessary.

Diagram 2: Michael Addition Reaction
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b15179945?utm_src=pdf-body-img
https://www.benchchem.com/product/b15179945?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15179945?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

2. 2-Hepten-4-one | C7H12O | CID 5463238 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. quora.com [quora.com]

4. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth
Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

5. spectroscopyonline.com [spectroscopyonline.com]

6. chemguide.co.uk [chemguide.co.uk]

7. chem.libretexts.org [chem.libretexts.org]

8. researchgate.net [researchgate.net]

9. researchgate.net [researchgate.net]

10. researchgate.net [researchgate.net]

To cite this document: BenchChem. [An In-depth Technical Guide to (2Z)-2-Hepten-4-one].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15179945#2-hepten-4-one-2z-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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